molecular formula C14H15N3O B12959813 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one

1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one

Cat. No.: B12959813
M. Wt: 241.29 g/mol
InChI Key: UFXHBDOZGSSFLZ-UHFFFAOYSA-N
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Description

1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one is a heterocyclic compound that features both isoquinoline and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one typically involves the reaction of isoquinoline derivatives with piperazine derivatives under specific conditions. One common method includes the use of isoquinoline-5-carboxaldehyde and 4-methylpiperazine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield isoquinoline-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one exerts its effects is often related to its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea: Known for its role as a TRPV1 antagonist.

    Isoquinoline: A structural isomer with different chemical properties and applications.

Uniqueness: 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one is unique due to its combined isoquinoline and piperazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-isoquinolin-5-yl-4-methylpiperazin-2-one

InChI

InChI=1S/C14H15N3O/c1-16-7-8-17(14(18)10-16)13-4-2-3-11-9-15-6-5-12(11)13/h2-6,9H,7-8,10H2,1H3

InChI Key

UFXHBDOZGSSFLZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)C1)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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